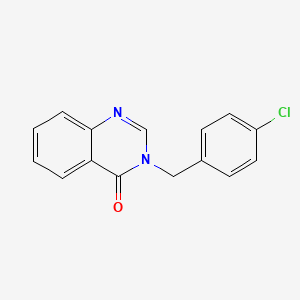

![molecular formula C21H20N2O3 B5599818 2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)

2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione, commonly known as DPI, is a chemical compound used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis Methods

- Benzo[f]isoindole-4,9-diones Synthesis : A method to synthesize benzo[f]isoindole-4,9-diones is presented, starting from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines. This involves CAN-mediated oxidation to convert 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes to benzo[f]isoindole-4,9-diones (Claessens et al., 2008).

- Isoindoles from Pyrroles : The self-condensation of 2,5-dimethylpyrrole in acidic media leads to the high-yield formation of isoindoles, demonstrating a useful route for synthesizing certain isoindoles (Bender & Bonnett, 1968).

Chemical Properties

- Planar Structure and Interactions : Analysis of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione reveals its planar structure and specific intermolecular interactions. The compound forms a zigzag chain in the crystal due to weak C—H O interactions (Tariq et al., 2010).

Potential Applications

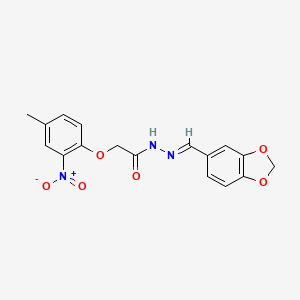

- Antimicrobial Screening : Novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, have been synthesized and screened for antimicrobial activities, suggesting potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

- Antiviral Action : Benzo[de]isoquinoline-diones, including derivatives of the compound , show inhibition of viral replication in specific viruses, indicating potential for antiviral applications (Garcia-Gancedo et al., 1979).

- Photophysical Properties and pH-Sensing Application : Pyrimidine-phthalimide derivatives, such as 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione, exhibit solid-state fluorescence and potential as colorimetric pH sensors due to their photophysical properties (Yan et al., 2017).

properties

IUPAC Name |

2-[[2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)phenyl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13-10-15(22-9-5-8-19(22)24)11-14(2)18(13)12-23-20(25)16-6-3-4-7-17(16)21(23)26/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPFRSMAQHBZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN2C(=O)C3=CC=CC=C3C2=O)C)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)

![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)

![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5599779.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(2-methyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5599799.png)

![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

![2-(4-fluorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5599824.png)

![4'-[3-(1H-pyrazol-1-yl)benzyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5599830.png)